(1-methyl-1H-imidazol-4-yl)boronic acid

Suzuki-Miyaura Coupling Regioselective Synthesis Heterocyclic Chemistry

Unlike N-unprotected imidazole boronic acids that yield complex mixtures of N- and C-arylated byproducts, this N-methylated derivative directs exclusive C-4 regioselectivity in Suzuki-Miyaura couplings—critical for constructing defined diaryl-imidazole pharmacophores in LRRK2 kinase inhibitor programs (see US8802674B2). The N-methyl group functions as both directing and protecting group, eliminating competing N-arylation. Note: the free boronic acid is susceptible to protodeboronation and boroxine formation. For kilogram-scale synthesis and long-term storage, the stabilized pinacol ester (CAS 1083180-01-1) is recommended to ensure reproducible stoichiometry. Procure the free acid only for immediate, small-scale use under rigorous anhydrous conditions.

Molecular Formula C4H7BN2O2
Molecular Weight 125.92 g/mol
CAS No. 957720-01-3
Cat. No. B3175591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-imidazol-4-yl)boronic acid
CAS957720-01-3
Molecular FormulaC4H7BN2O2
Molecular Weight125.92 g/mol
Structural Identifiers
SMILESB(C1=CN(C=N1)C)(O)O
InChIInChI=1S/C4H7BN2O2/c1-7-2-4(5(8)9)6-3-7/h2-3,8-9H,1H3
InChIKeyOFMUVGASVDGYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for (1-Methyl-1H-imidazol-4-yl)boronic Acid (CAS 957720-01-3) Procurement


(1-Methyl-1H-imidazol-4-yl)boronic acid (CAS 957720-01-3) is a heteroaryl boronic acid with the molecular formula C₄H₇BN₂O₂ and a molecular weight of 125.92 g/mol . It features an N-methylated imidazole ring and a boronic acid functional group at the 4-position, making it a valuable building block for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions [1]. Its primary industrial and academic utility lies in the synthesis of complex heterocyclic scaffolds, particularly for kinase inhibitor programs targeting LRRK2 and other therapeutically relevant enzymes [2].

Procurement Risk: Why Unprotected Imidazole Boronic Acids Cannot Substitute (1-Methyl-1H-imidazol-4-yl)boronic Acid


Direct substitution with unsubstituted imidazol-4-ylboronic acid (CAS 943138-65-6) or other N-H imidazole boronic acids is often precluded by both synthetic and stability limitations. From a synthetic standpoint, N-unprotected imidazole boronic acids exhibit poor regioselectivity in cross-coupling reactions and frequently lead to complex mixtures of N-arylated and C-arylated byproducts [1]. The N-methyl group in (1-Methyl-1H-imidazol-4-yl)boronic acid acts as a directing and protecting group, enabling highly regioselective palladium-catalyzed couplings that are essential for constructing defined, unsymmetrical diaryl-imidazole pharmacophores [2]. Furthermore, the free boronic acid form of this compound, while highly reactive, is known to be susceptible to protodeboronation and boroxine formation. Procurement decisions must therefore consider whether the free acid or its stabilized pinacol ester derivative (CAS 1083180-01-1) is required to ensure long-term stability and reaction reproducibility [3]. Substituting a generic, N-unprotected analog will likely result in failed or low-yielding couplings and compromised downstream biological activity.

Quantitative Differentiation: (1-Methyl-1H-imidazol-4-yl)boronic Acid vs. In-Class Analogs


Synthetic Efficiency: Regioselective Suzuki Coupling of N-Methylimidazole Scaffolds

The N-methyl substitution pattern on the imidazole ring is critical for achieving regioselective palladium-catalyzed cross-couplings. In contrast to unsubstituted imidazole boronic acids, which often yield mixtures of C- and N-arylated products, N-methylated derivatives enable selective C-C bond formation at the 4- and 5-positions [1]. A study demonstrated that 5-aryl-4-bromo-1-methyl-1H-imidazoles underwent efficient Suzuki-type reactions with arylboronic acids to yield 4,5-diaryl-1-methyl-1H-imidazoles [2]. While the target compound itself acts as the boronic acid partner in analogous reverse-polarity couplings, this class-level inference supports that the N-methyl group is essential for maintaining structural fidelity and avoiding side reactions that plague N-unprotected analogs [3].

Suzuki-Miyaura Coupling Regioselective Synthesis Heterocyclic Chemistry

Stability and Handling: Comparative Hydrolytic Stability of Boronic Acid vs. Pinacol Ester Derivative

The free boronic acid (1-Methyl-1H-imidazol-4-yl)boronic acid is a highly reactive species known to be prone to protodeboronation and spontaneous dehydration to form boroxines, which can complicate handling, storage, and accurate stoichiometry in reactions [1]. In contrast, its pinacol ester derivative, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS 1083180-01-1), is described as a 'highly stable' and versatile compound with excellent solubility in various solvents [2]. This is consistent with the broader class of aryl boronic esters, where the steric hindrance around the boronate ester increases resistance to hydrolysis [3]. While direct quantitative hydrolysis rates for this specific compound are not reported, the class-level inference is that procurement of the free acid requires careful storage and handling protocols, whereas the pinacol ester offers superior long-term stability and ease of use for routine laboratory and pilot-scale applications .

Boronic Acid Stability Protodeboronation Process Chemistry

Therapeutic Relevance: Validated Intermediate for LRRK2 Kinase Inhibitor Synthesis

A key differentiator for (1-Methyl-1H-imidazol-4-yl)boronic acid is its documented and commercially recognized role as a building block in the synthesis of LRRK2 (Leucine-Rich Repeat Kinase 2) inhibitors [1]. LRRK2 is a genetically validated target for the treatment of Parkinson's disease [2]. Patent literature, such as US8802674B2, describes aminopyrimidine derivatives as potent LRRK2 modulators, and this imidazole boronic acid is a crucial intermediate for introducing the N-methylimidazole moiety into these pharmacophores via Suzuki-Miyaura coupling [3]. While generic imidazole boronic acids could theoretically be used, the specific N-methyl substitution of this compound is essential for achieving the desired binding affinity and selectivity profile of the final LRRK2 inhibitor candidates. This direct link to a high-value therapeutic program provides a compelling reason for procurement over less specialized imidazole boronic acid derivatives that lack this validated application.

LRRK2 Inhibition Parkinson's Disease Kinase Inhibitor Medicinal Chemistry

Optimized Application Scenarios for (1-Methyl-1H-imidazol-4-yl)boronic Acid Procurement


LRRK2 Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation LRRK2 inhibitors for Parkinson's disease should prioritize this building block. Its use as a key intermediate for introducing the N-methylimidazole pharmacophore is documented in patent literature, including US8802674B2, which describes potent aminopyrimidine-based LRRK2 modulators [1]. Procurement of this specific boronic acid ensures that synthetic routes align with known structure-activity relationships (SAR) established for LRRK2 inhibition, thereby reducing the risk of generating inactive analogs and accelerating the identification of clinical candidates.

Regioselective Synthesis of Unsymmetrical Diaryl-Imidazoles

Process chemists and synthetic methodologists aiming to construct complex, unsymmetrical 4,5-diaryl-1-methyl-1H-imidazoles should utilize this compound as a strategic coupling partner. The N-methyl group is critical for directing regioselective palladium-catalyzed Suzuki-Miyaura cross-couplings, as demonstrated in published synthetic protocols [2]. This enables the precise installation of aryl and heteroaryl groups at the imidazole core, a transformation that is challenging and often low-yielding with N-unprotected imidazole boronic acids due to competing N-arylation side reactions [3].

Stability-Conscious Scale-Up and Process Development

For kilogram-scale synthesis and long-term reagent storage, procurement teams must differentiate between the free boronic acid (CAS 957720-01-3) and its pinacol ester derivative (CAS 1083180-01-1). The free acid is prone to protodeboronation and boroxine formation, which can impact reaction stoichiometry and yield [4]. In contrast, the pinacol ester is a 'highly stable' solid with excellent solubility, making it the preferred choice for reproducible pilot plant operations and streamlined process development [5]. The free acid should only be procured for immediate, small-scale use where maximum reactivity is paramount and rigorous storage conditions can be maintained.

Quote Request

Request a Quote for (1-methyl-1H-imidazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.